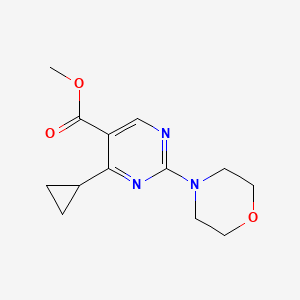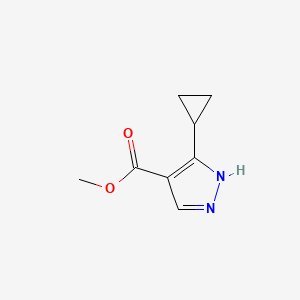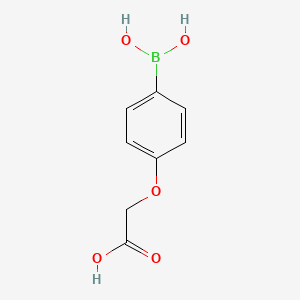
Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate
Overview
Description
“Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate” is a chemical compound . It has been mentioned in the context of the synthesis and pharmacological evaluation of novel triazole-pyrimidine hybrids .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, a series of novel triazole-pyrimidine-based compounds were synthesized .Scientific Research Applications
Synthesis of Derivatives
Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate is involved in the synthesis of various derivatives with potential biological and medicinal properties. For instance, it has been used in the synthesis of thieno[3,2-d]pyrimidine derivatives, which are identified as potent inhibitors of VEGF receptor-2 kinase, a key component in the signaling pathway for new blood vessel development from tumors (Song, 2007). Similarly, pyrimidine derivatives synthesized using this compound have shown moderate antimicrobial activity against various bacterial and fungal species (Guna & Purohit, 2012).
Anticancer and Antimicrobial Properties
This compound has been used in the synthesis of small molecule anticancer drugs. For example, 2, 4-dichloro-6-(3-nitrophenoxy) pyrimidine, an important intermediate in anticancer drugs, was synthesized from this compound (Zhou et al., 2019). Additionally, novel pyrazole derivatives synthesized from this compound have demonstrated higher anticancer activity than some reference drugs and also exhibit significant antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Corrosion Inhibition
In the field of materials science, certain pyrimidine derivatives synthesized using this compound have been studied for their effectiveness as corrosion inhibitors. They have been found effective in inhibiting the corrosion of iron in acidic environments, showcasing their potential as protective agents in industrial applications (Abdelazim, Khaled, & Abdelshafy, 2021).
Mechanism of Action
The mechanism of action of related compounds has been investigated. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Future Directions
The research indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the study and application of “Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate” and related compounds.
Properties
IUPAC Name |
methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-3-2-4-8(13)5-7/h2-6H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDABCBHVHXZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674823 | |
| Record name | Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150163-89-5 | |
| Record name | Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide](/img/structure/B1420401.png)

![2-chloro-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1420403.png)











